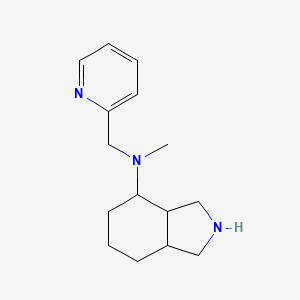

N-Methyl-N-(Pyridin-2-Ylmethyl)Octahydro-1H-Isoindol-4-Amine

Beschreibung

N-Methyl-N-(Pyridin-2-Ylmethyl)Octahydro-1H-Isoindol-4-Amine is a bicyclic tertiary amine featuring a saturated octahydroisoindole core, a methyl group, and a pyridin-2-ylmethyl substituent. Its stereochemical complexity and hybrid aromatic/aliphatic structure make it a candidate for applications in medicinal chemistry, particularly in targeting neurotransmitter receptors or enzymes requiring rigid, lipophilic scaffolds. The compound’s synthesis likely involves reductive amination or alkylation steps to introduce the pyridylmethyl group onto the isoindole backbone, followed by purification via chromatography .

Eigenschaften

IUPAC Name |

N-methyl-N-(pyridin-2-ylmethyl)-2,3,3a,4,5,6,7,7a-octahydro-1H-isoindol-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23N3/c1-18(11-13-6-2-3-8-17-13)15-7-4-5-12-9-16-10-14(12)15/h2-3,6,8,12,14-16H,4-5,7,9-11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEFJJZJDPDVJSI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1=CC=CC=N1)C2CCCC3C2CNC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of N-Methyl-N-(Pyridin-2-Ylmethyl)Octahydro-1H-Isoindol-4-Amine typically involves multiple steps, starting with the reaction of pyridine derivatives with appropriate reagents to form the desired intermediate structures. The reaction conditions often require precise temperature control and the use of catalysts to ensure high yield and purity.

Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using reactors that allow for continuous processing. Advanced purification techniques, such as chromatography and crystallization, are employed to achieve the desired purity levels required for commercial applications.

Analyse Chemischer Reaktionen

Types of Reactions: This compound undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for modifying its structure to produce derivatives with different properties and applications.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

Substitution: Nucleophilic substitution reactions are typically carried out using alkyl halides and strong bases.

Major Products Formed: The major products formed from these reactions include various derivatives of the parent compound, which can be further utilized in different chemical processes and applications.

Wissenschaftliche Forschungsanwendungen

Chemistry: In chemistry, this compound serves as a versatile intermediate for synthesizing other complex molecules

Biology: In biological research, N-Methyl-N-(Pyridin-2-Ylmethyl)Octahydro-1H-Isoindol-4-Amine is used to study enzyme inhibition and receptor binding. Its ability to interact with biological targets makes it a useful tool in drug discovery and development.

Medicine: This compound has potential applications in the development of new pharmaceuticals. Its derivatives can be explored for their therapeutic properties, including anti-inflammatory, analgesic, and antiviral activities.

Industry: In the industrial sector, this compound is used in the production of advanced materials, such as polymers and coatings. Its chemical properties make it suitable for enhancing the performance and durability of these materials.

Wirkmechanismus

The mechanism by which N-Methyl-N-(Pyridin-2-Ylmethyl)Octahydro-1H-Isoindol-4-Amine exerts its effects involves its interaction with specific molecular targets. The compound binds to receptors or enzymes, modulating their activity and leading to the desired biological or chemical outcomes. The pathways involved in these interactions are often studied using advanced analytical techniques, such as spectroscopy and molecular modeling.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The structural and functional analogs of N-Methyl-N-(Pyridin-2-Ylmethyl)Octahydro-1H-Isoindol-4-Amine can be categorized based on core scaffolds, substituents, and physicochemical properties. Below is a detailed analysis using data from structurally related compounds in the provided evidence and inferred trends:

Table 1: Structural and Physicochemical Comparison

Key Observations

Core Scaffold Differences: The octahydroisoindole core in the target compound confers rigidity and lipophilicity, contrasting with the pyrrolidine-2-carboxamide cores in Compounds 7p and 7q . The latter’s flexibility may enhance binding to enzymes requiring conformational adaptability, while the isoindole’s rigidity could improve selectivity for flat binding pockets.

Substituent Effects: The pyridin-2-ylmethyl group in the target compound provides a hydrogen-bond acceptor site (N-atom in pyridine), similar to the pyrimido[4,5-d]pyrimidinyl groups in 7p/7q. However, the latter’s fused heterocycles enhance π-π stacking interactions, which are absent in the simpler pyridyl group .

Physicochemical Properties :

- Purity : Compounds 7p/7q achieved >95% purity via HPLC, suggesting the target compound would require similar rigorous purification due to stereochemical complexity .

- Melting Points : The lower melting point of 7q (34.0°C vs. 54.7°C for 7p) correlates with increased alkyl chain flexibility, implying that the target’s saturated core may elevate its melting point relative to pyrrolidine analogs .

- Solubility : The target’s predicted solubility in MeOH/DCM aligns with trends observed in 7p/7q, though its lack of ionizable groups (vs. sulfamoyl in ) may reduce aqueous solubility .

Research Findings and Limitations

- Database Gaps : The Cambridge Structural Database (CSD) contains over 500,000 structures, but analogs of the target compound are underrepresented, highlighting a need for further crystallographic studies .

Featured Recommendations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.